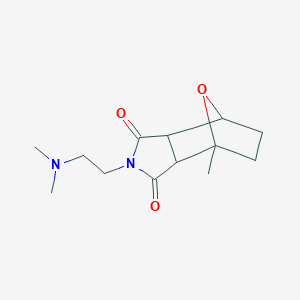
2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, an epoxy ring, and a hexahydroisoindole core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves multiple steps:
Formation of the Hexahydroisoindole Core: This step often starts with the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions to form the hexahydroisoindole ring.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the precursor is replaced by the dimethylamino group.
Epoxidation: The formation of the epoxy ring is usually achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to avoid over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the epoxy ring, converting it into a diol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of diols from the epoxy ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. These properties make it a candidate for drug discovery and development.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy ring and dimethylamino group can participate in covalent bonding or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A simpler compound with a similar dimethylamino group but lacking the hexahydroisoindole core and epoxy ring.
4-Methylhexahydro-1H-isoindole-1,3-dione: Shares the hexahydroisoindole core but lacks the dimethylamino group and epoxy ring.
N,N-Dimethylaminoethyl acrylate: Contains the dimethylamino group but differs in the rest of the structure.
Uniqueness
The uniqueness of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione lies in its combination of functional groups and structural features. The presence of both the dimethylamino group and the epoxy ring, along with the hexahydroisoindole core, provides a versatile platform for chemical modifications and applications across various fields.
This detailed overview highlights the potential and versatility of this compound, making it a valuable compound for further research and development
Properties
CAS No. |
6624-10-8 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-7-methyl-4,5,6,7a-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H20N2O3/c1-13-5-4-8(18-13)9-10(13)12(17)15(11(9)16)7-6-14(2)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
YQTZRPDWEOWTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)C3C2C(=O)N(C3=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


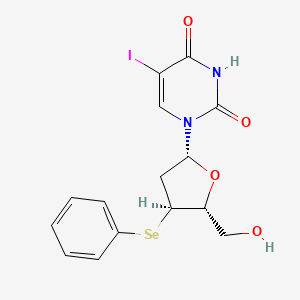
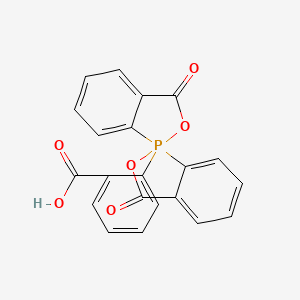
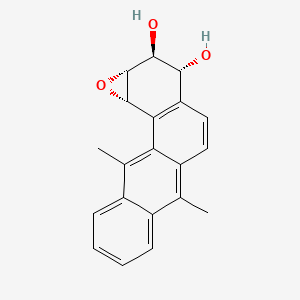
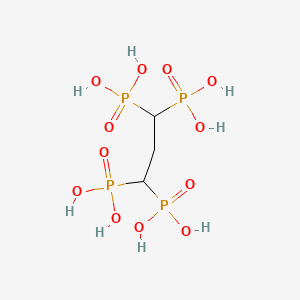
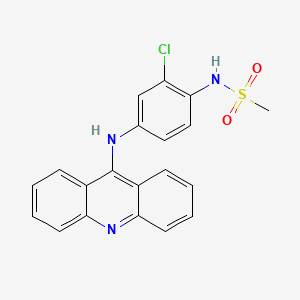
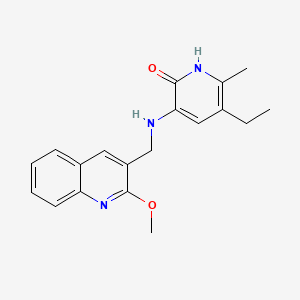
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
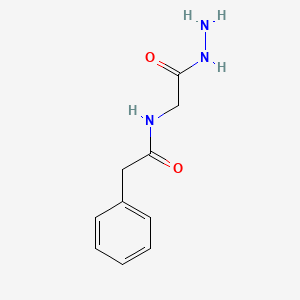
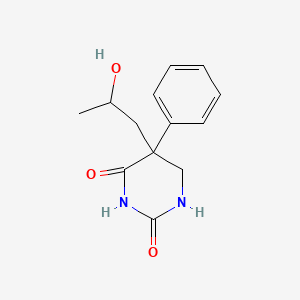
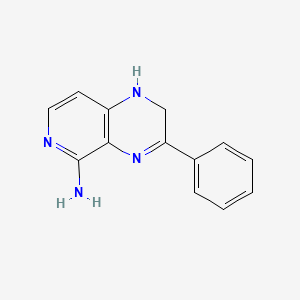

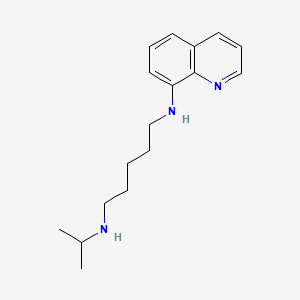
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
